1-(Bromomethyl)naphthalene-2-carboxylic acid 1-(Bromomethyl)naphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670434
InChI: InChI=1S/C12H9BrO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,7H2,(H,14,15)
SMILES:
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol

1-(Bromomethyl)naphthalene-2-carboxylic acid

CAS No.:

Cat. No.: VC17670434

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)naphthalene-2-carboxylic acid -

Specification

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
IUPAC Name 1-(bromomethyl)naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C12H9BrO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,7H2,(H,14,15)
Standard InChI Key PACSXEQDKRJIHB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2CBr)C(=O)O

Introduction

Structural and Molecular Characteristics

The naphthalene core of 1-(bromomethyl)naphthalene-2-carboxylic acid provides a rigid aromatic framework, while the bromomethyl and carboxylic acid groups introduce distinct electronic and steric effects. The bromomethyl group (CH2Br-\text{CH}_2\text{Br}) is a potent leaving group, enabling nucleophilic substitution reactions, whereas the carboxylic acid (COOH-\text{COOH}) facilitates hydrogen bonding and salt formation.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number87262-95-1
Molecular FormulaC12H9BrO2\text{C}_{12}\text{H}_{9}\text{BrO}_{2}
Molecular Weight265.10 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Comparative analysis with related compounds, such as 1-(bromomethyl)naphthalene (CAS 3163-27-7), reveals that the addition of the carboxylic acid group significantly alters physicochemical properties. For instance, 1-(bromomethyl)naphthalene has a melting point of 52–55°C , but this value is expected to increase in the carboxylic acid derivative due to intermolecular hydrogen bonding .

Synthesis and Production Methods

The synthesis of 1-(bromomethyl)naphthalene-2-carboxylic acid typically involves bromination of a methyl-substituted naphthalene precursor followed by oxidation to introduce the carboxylic acid group. A plausible route includes:

  • Bromination: Reaction of 2-methylnaphthalene with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical-initiated conditions to yield 1-(bromomethyl)naphthalene .

  • Oxidation: Subsequent oxidation of the methyl group adjacent to the bromine using a strong oxidizing agent like potassium permanganate (KMnO4\text{KMnO}_4) in acidic or basic media to form the carboxylic acid .

Challenges in Synthesis:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 1-position requires careful control of reaction conditions, such as temperature and solvent polarity.

  • Oxidation Efficiency: Over-oxidation of the naphthalene ring or incomplete conversion of the methyl group may necessitate purification steps like recrystallization or chromatography .

Chemical Reactivity and Derivative Formation

The bromomethyl and carboxylic acid groups enable diverse chemical transformations:

Nucleophilic Substitution

The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to form derivatives. For example:
R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}
Such reactions are critical in drug design, where amine-containing side chains enhance bioavailability .

Esterification and Amidation

The carboxylic acid can be converted to esters or amides using alcohols or amines, respectively:
R-COOH+R’OHH+R-COOR’+H2O\text{R-COOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O}
These derivatives are valuable in polymer chemistry and prodrug formulations .

Table 2: Common Reactions and Applications

Reaction TypeReagents/ConditionsProducts/Applications
SubstitutionNaN3\text{NaN}_3, DMSOAzide derivatives for click chemistry
EsterificationSOCl2\text{SOCl}_2, ethanolEsters for plasticizers
AmidationEDC\text{EDC}, HOBt\text{HOBt}Amides for drug delivery

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound’s bifunctional reactivity makes it a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling can yield biaryl structures common in anticancer agents .

Polymer Additives

Incorporation into polymers enhances thermal stability. For example, copolymerization with styrene derivatives produces materials with improved glass transition temperatures (TgT_g) .

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